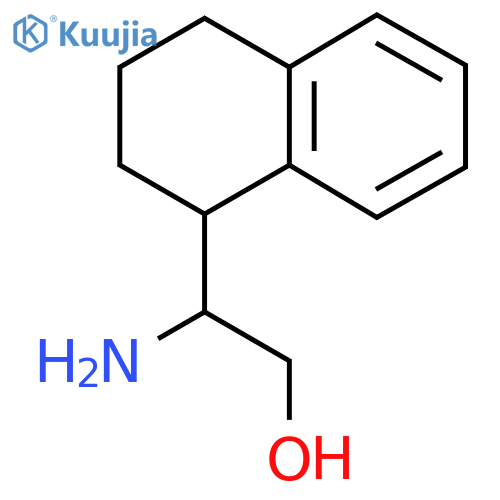Cas no 2229286-32-0 (2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol)

2229286-32-0 structure
商品名:2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol
2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol
- 2229286-32-0
- EN300-1825124
-
- インチ: 1S/C12H17NO/c13-12(8-14)11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,11-12,14H,3,5,7-8,13H2
- InChIKey: TWCJWFWOUGKGLC-UHFFFAOYSA-N
- ほほえんだ: OCC(C1C2C=CC=CC=2CCC1)N
計算された属性
- せいみつぶんしりょう: 191.131014166g/mol
- どういたいしつりょう: 191.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 46.2Ų
2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1825124-0.25g |
2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol |
2229286-32-0 | 0.25g |
$972.0 | 2023-09-19 | ||
| Enamine | EN300-1825124-10.0g |
2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol |
2229286-32-0 | 10g |
$3992.0 | 2023-06-03 | ||
| Enamine | EN300-1825124-5g |
2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol |
2229286-32-0 | 5g |
$3065.0 | 2023-09-19 | ||
| Enamine | EN300-1825124-1g |
2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol |
2229286-32-0 | 1g |
$1057.0 | 2023-09-19 | ||
| Enamine | EN300-1825124-10g |
2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol |
2229286-32-0 | 10g |
$4545.0 | 2023-09-19 | ||
| Enamine | EN300-1825124-5.0g |
2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol |
2229286-32-0 | 5g |
$2692.0 | 2023-06-03 | ||
| Enamine | EN300-1825124-0.5g |
2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol |
2229286-32-0 | 0.5g |
$1014.0 | 2023-09-19 | ||
| Enamine | EN300-1825124-1.0g |
2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol |
2229286-32-0 | 1g |
$928.0 | 2023-06-03 | ||
| Enamine | EN300-1825124-0.05g |
2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol |
2229286-32-0 | 0.05g |
$888.0 | 2023-09-19 | ||
| Enamine | EN300-1825124-2.5g |
2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol |
2229286-32-0 | 2.5g |
$2071.0 | 2023-09-19 |
2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol 関連文献
-
Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
2229286-32-0 (2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol) 関連製品
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
